Taxagifine

説明

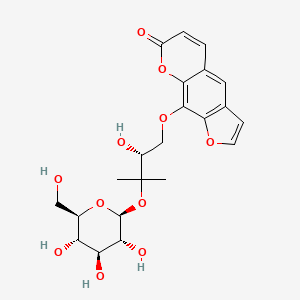

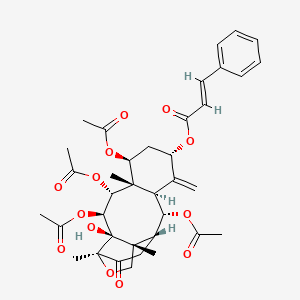

Taxagifine is a taxane isolated from Taxus . It has a molecular formula of C37H44O13 and an average mass of 696.737 Da .

Synthesis Analysis

The synthesis of this compound involves the construction of a tetracyclic core through a highly efficient Pd-catalyzed C–C bond cleavage/cross-coupling of two carvone-derived fragments followed by an intramolecular aldol cyclization .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and functional groups. The ChemSpider ID for this compound is 23168591 .

科学的研究の応用

Taxagifine as a Taxane

This compound is a taxane isolated from Taxus . Taxanes are a class of diterpenes. They were originally identified from plants of the genus Taxus (yews), and feature a taxadiene core. They are widely used as chemotherapy agents. Taxane ring complex can be seen in many related compounds, such as docetaxel, the semi-synthetic paclitaxel analog.

Antineoplastic Activity

This compound, like other taxanes, has potential antineoplastic activity . Antineoplastic drugs are medications that are used to block the development, growth, or proliferation of malignant cells.

Antiviral Activity

This compound has shown potential antiviral activity, particularly against arboviruses . Arboviruses are a group of viruses that are transmitted by arthropod vectors. The word arbovirus is an acronym (arthropod-borne virus).

Antifungal Activity

This compound also exhibits antifungal activity . Antifungal drugs are medications that limit or prevent the growth of yeasts and other fungal organisms.

Angiogenesis Stimulator

This compound has been found to stimulate angiogenesis . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels.

Respiratory Analeptic

This compound has been identified as a respiratory analeptic . Analeptics are drugs that act as respiratory stimulants. They are used to treat respiratory depression and other breathing disorders.

Antiallergic Activity

This compound has demonstrated antiallergic activity . Antiallergic drugs are medications used to prevent or relieve allergy symptoms.

Isolation from Taxus Chinensis

This compound has been isolated from the leaves and stems of Taxus chinensis . This indicates its potential use in the study of plant biochemistry and the development of plant-based medicines.

Safety and Hazards

作用機序

Target of Action

Taxagifine is a taxane isolated from the Taxus species

Mode of Action

This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

This compound is a derivative of taxadiene, which is a key intermediate in the biosynthesis of taxanes . The selective oxidation of C5, C10, and C13 in taxadiene leads to higher taxane oxidation levels

Pharmacokinetics

The chemical formula of this compound is c37h44o13, and its molar mass is 696746 g·mol−1 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

One study suggests that taxanes isolated from the taxus species can inhibit superoxide generation, tyrosyl or serine/threonine phosphorylation, and translocation of cytosolic compounds to the cell membrane in human neutrophils

Action Environment

For instance, environmental protection taxes have been shown to improve green total factor productivity , which could potentially influence the production and action of this compound.

特性

IUPAC Name |

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCUWQFKTUBVLA-PGBLWRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O13 | |

| Record name | Taxagifine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Taxagifine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336359 | |

| Record name | Taxagifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81489-69-2 | |

| Record name | Taxagifine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081489692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxagifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXAGIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6F6Z86DFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Taxagifine and where is it found?

A1: this compound is a naturally occurring taxane diterpenoid primarily isolated from various species of yew trees, notably Taxus baccata, Taxus cuspidata, and Taxus media [, , ]. It was first identified as a new taxane derivative from Taxus baccata L. [].

Q2: What is the chemical structure of this compound?

A2: this compound possesses a unique structure among taxanes, characterized by a 12β,16β-epoxy-11β-hydroxy-12,12-dihydrotaxinin E core []. While its exact molecular formula and weight might vary slightly depending on the specific derivative, the core structure remains consistent.

Q3: Has this compound demonstrated any biological activity?

A3: Research indicates that this compound, alongside other tricyclic diterpenoids isolated from Taxus media var. Hicksii, exhibited the ability to suppress superoxide generation induced by various stimuli in human neutrophils. This suggests potential anti-inflammatory properties []. Additionally, a study exploring the transformation of this compound led to the development of a novel paclitaxel (Taxol®) / docetaxel (Taxotere®) derivative, highlighting its potential as a precursor for novel anti-cancer agents [].

Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?

A4: While specific SAR studies focusing solely on this compound are limited in the provided literature, research has investigated the impact of structural modifications on the activity of related taxanes like paclitaxel and docetaxel. These studies provide valuable insights into how alterations in the taxane core structure can influence their biological activity and could guide future SAR studies on this compound [, ].

Q5: Are there any known analytical methods for identifying and quantifying this compound?

A5: Researchers often employ a combination of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound from plant extracts [, , ]. Structural characterization is typically achieved through spectroscopic analyses, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , ].

Q6: What is the current research focus regarding this compound?

A6: Currently, research on this compound appears to be in its early stages. Scientists are focusing on isolating and characterizing this compound and its derivatives from various yew species [, ]. The isolation of this compound from rooted cuttings of Taxus canadensis suggests potential differences in taxane production between mature trees and cuttings, opening avenues for further investigation into its biosynthesis and potential applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate](/img/structure/B1150483.png)